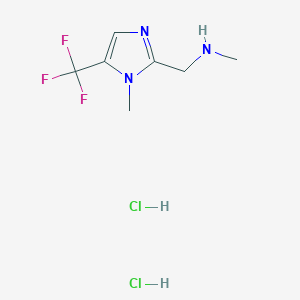

N-Methyl-1-(1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.2ClH/c1-11-4-6-12-3-5(13(6)2)7(8,9)10;;/h3,11H,4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUAPPIFRYLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(N1C)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-1-(1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a trifluoromethyl-substituted imidazole ring, which is known to influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 232.10 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁F₃N₂·2HCl |

| Molecular Weight | 232.10 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar imidazole structures exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and increasing efficacy against bacterial strains.

- Antiparasitic Effects : Research indicates that imidazole derivatives can inhibit the growth of parasites such as Trypanosoma species. The mechanism often involves interference with metabolic pathways critical for parasite survival.

- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at NCBI evaluated a series of imidazole derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Study 2: Antiparasitic Activity

In another investigation into the antiparasitic effects, a related imidazole derivative was shown to possess an EC50 value of 0.064 μM against Trypanosoma brucei. This study highlighted the importance of structural modifications, such as methyl substitutions, in enhancing antiparasitic potency .

Study 3: Cytotoxicity Against Cancer Cells

A recent study published in MDPI explored various trifluoromethyl-containing drugs and their cytotoxic effects on cancer cell lines. The findings suggested that compounds similar to this compound could induce significant apoptosis in leukemia cells, indicating potential for development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Core Structure: The target compound’s imidazole ring lacks the fused benzene ring present in benzimidazoles (HA-0267, QB-0812). QG-4253 features a benzylamine scaffold, which lacks heterocyclic nitrogens, reducing hydrogen-bonding capacity compared to imidazole/benzimidazole derivatives.

Substituents :

- The 5-(trifluoromethyl) group is conserved in HA-0267 and QB-0812, enhancing hydrophobicity and resistance to oxidative metabolism.

- QB-0812 includes a methylamine side chain, similar to the target compound, but attached to a benzimidazole core.

Salt Form :

- The dihydrochloride salt (target compound, HA-0267) improves aqueous solubility compared to free bases (QB-0812, QG-4253), facilitating formulation in preclinical studies.

Research Findings and Functional Insights

Pharmacological Relevance

- Trifluoromethyl Group : The -CF₃ group in all compared compounds is associated with improved metabolic stability and membrane permeability, critical for CNS-active drugs .

- Salt Effects : Dihydrochloride salts (target compound, HA-0267) are preferable for in vivo studies due to enhanced bioavailability compared to free bases.

Limitations of Structural Analogs

Q & A

Q. Advanced

- Temperature Control: Reactions involving trifluoromethyl groups require strict temperature regulation (e.g., 0–5°C for electrophilic substitutions) to avoid side reactions .

- Catalyst Selection: Lewis acids (e.g., ZnCl) improve imidazole ring formation efficiency .

- Purification: Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) resolves closely related impurities .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Dose-Response Analysis: Validate activity thresholds (e.g., IC values) across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .

- Structural Analog Testing: Compare activity with derivatives lacking the trifluoromethyl group to isolate its pharmacophoric contribution .

- Meta-Analysis: Cross-reference data from crystallography (target binding) and in vitro assays to reconcile discrepancies .

What methodologies address solubility challenges during in vitro testing?

Q. Methodological

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .

- pH Adjustment: Buffered solutions (pH 4–6) stabilize the dihydrochloride salt in aqueous media .

- Liposome Encapsulation: Improves bioavailability for cell-based assays .

How are computational tools applied to study this compound’s interactions?

Q. Advanced

- Molecular Docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., kinase domains) using SMILES/InChI descriptors .

- DFT Calculations: Analyze electron density around the trifluoromethyl group to explain its steric and electronic effects .

- MD Simulations: Track conformational stability in solvent environments over nanosecond timescales .

What are the stability and storage recommendations for this compound?

Q. Basic

- Storage: −20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the imidazole ring .

- Stability Monitoring: Regular HPLC checks (every 6 months) detect degradation products (e.g., free amine forms) .

What biological targets or mechanisms are associated with this compound?

Q. Advanced

- Kinase Inhibition: The trifluoromethyl-imidazole moiety interacts with ATP-binding pockets in Raf kinases (e.g., B-Raf V600E), validated via crystallography .

- Enzyme Modulation: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to nitrogen-rich structure .

How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Q. Methodological

- HPLC: ≥95% purity (UV detection at 254 nm) is standard for in vitro assays .

- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

- Residual Solvent Testing: GC-MS ensures DMSO/THF levels meet ICH guidelines (<500 ppm) .

How can researchers validate conflicting pharmacological data across studies?

Q. Advanced

- Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, serum concentrations) to minimize variability .

- Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Data Analysis: Use platforms like PubChem to compare bioactivity data across independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.